molecular formula C8H14ClNO3 B2403056 Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride CAS No. 2287249-29-8

Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride

Cat. No.: B2403056
CAS No.: 2287249-29-8
M. Wt: 207.65
InChI Key: QEQPHFBOYVLDSL-RYLOHDEPSA-N
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Description

“Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride” is a complex organic compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method . It involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthesis methods for related compounds, such as Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, through thermolysis and phase-transfer catalysis conditions (Krutošíková et al., 1997). Similarly, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids and its derivatives has been studied (Bencková & Krutošíková, 1997).

  • Structural and Aromaticity Studies : Investigations into the aromaticity of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, have been conducted to understand their stability and aromatic character (Cyrański et al., 2001).

Chemical Reactions and Properties

  • Reactivity Studies : Research on furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes has been conducted to understand their reactions with various compounds, such as malononitrile and methyl cyanoacetate (Sleziak et al., 1999).

  • Microwave Irradiation Effects : The impact of microwave irradiation on the reactions of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with active methylene compounds has been studied, showing a reduction in reaction time while maintaining yields (Krutošíková et al., 2000).

Mechanism of Action

The mechanism of action of pyrrole derivatives is diverse and depends on the specific compound. Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .

Future Directions

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .

Properties

IUPAC Name

methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQPHFBOYVLDSL-RYLOHDEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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